Cas no 85740-98-3 (4-Chloro-3-methoxybenzoic acid)

4-Chloro-3-methoxybenzoic acid is a substituted benzoic acid derivative featuring both chloro and methoxy functional groups at the 4- and 3-positions, respectively. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. Its distinct substitution pattern enhances reactivity in electrophilic and nucleophilic transformations, making it valuable for constructing complex molecular frameworks. The presence of the electron-donating methoxy group and electron-withdrawing chloro group offers balanced electronic properties, facilitating selective modifications. It is commonly employed in the synthesis of active pharmaceutical ingredients (APIs) and fine chemicals. The compound is characterized by high purity and stability under standard storage conditions, ensuring reliable performance in synthetic workflows.
4-Chloro-3-methoxybenzoic acid structure
85740-98-3 structure
Product Name:4-Chloro-3-methoxybenzoic acid
CAS No:85740-98-3
MF:C8H7ClO3
MW:186.592381715775
MDL:MFCD00269640
CID:90924
PubChem ID:2063378
Update Time:2025-10-24

4-Chloro-3-methoxybenzoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Chloro-3-methoxybenzoic acid
    • 4-CHLORO-3-METHOXYBENZOIC ACID ---POWDER---
    • 4-Chloro-m-anisic Acid
    • Benzoic acid, 4-chloro-3-methoxy-
    • 3-methoxy-4-chlorobenzoic acid
    • 4-chloro-3-methoxy-benzoic Acid
    • PubChem4565
    • OXUUNDMDOOXPKY-UHFFFAOYSA-N
    • 3-Methoxy 4-Chloro Benzoic Acid
    • Benzoic acid,4-chloro-3-methoxy-
    • BBL104210
    • CL8115
    • STL558074
    • SBB008504
    • VZ28765
    • CM12590
    • AS027
    • 4-Chloro-3-methoxybenzoicacid
    • 4-Chloro-3-methoxybenzoic acid (ACI)
    • SB39077
    • C3304
    • J-515014
    • FS-2601
    • MFCD00269640
    • AC-26024
    • Z1741972864
    • CHEMBL1622754
    • DTXSID10366245
    • SY021858
    • 4-chloro-3-methoxy benzoic acid
    • DB-006758
    • EN300-93469
    • 4-Chloro-3-methoxybenzoic acid, AldrichCPR
    • CS-W019523
    • SCHEMBL411025
    • 85740-98-3
    • AKOS003307382
    • MDL: MFCD00269640
    • Inchi: 1S/C8H7ClO3/c1-12-7-4-5(8(10)11)2-3-6(7)9/h2-4H,1H3,(H,10,11)
    • InChI Key: OXUUNDMDOOXPKY-UHFFFAOYSA-N
    • SMILES: O=C(C1C=C(OC)C(Cl)=CC=1)O

Computed Properties

  • Exact Mass: 186.00800
  • Monoisotopic Mass: 186.008
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 46.5

Experimental Properties

  • Density: 1.352
  • Melting Point: 217.0 to 221.0 deg-C
  • Boiling Point: 325.4℃ at 760 mmHg
  • Flash Point: 150.6°C
  • Refractive Index: 1.562
  • PSA: 46.53000
  • LogP: 2.04680

4-Chloro-3-methoxybenzoic acid Security Information

4-Chloro-3-methoxybenzoic acid Customs Data

  • HS CODE:2918990090
  • Customs Data:

    China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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4-Chloro-3-methoxybenzoic acid Production Method

Production Method 1

Reaction Conditions
Reference
Synthesis and pharmacological characterization of 2-(4-chloro-3-hydroxyphenyl)ethylamine and N,N-dialkyl derivatives as dopamine receptor ligands
Claudi, Francesco; et al, Journal of Medicinal Chemistry, 1992, 35(23), 4408-14

Production Method 2

Reaction Conditions
1.1 Reagents: Dimethyl sulfate ,  Potassium carbonate
1.2 Reagents: Permanganic acid (HMnO4), potassium salt (1:1)
Reference
Determination of absolute structure of (-)-oudemansin B
Akita, Hiroyuki; et al, Tetrahedron Letters, 1986, 27(44), 5397-400

Production Method 3

Reaction Conditions
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → -50 °C
1.2 Reagents: Hexachloroethane ;  30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
Reference
Toward a Better Understanding on the Mechanism of Ortholithiation. Tuning of Selectivities in the Metalation of meta-Anisic Acid by an Appropriate Choice of Base
Nguyen, Thi-Huu; et al, Organic Letters, 2005, 7(12), 2445-2448

Production Method 4

Reaction Conditions
1.1 Solvents: Acetonitrile ,  Water ;  overnight, pH 9.5, rt
1.2 Reagents: Ethanol
1.3 Reagents: Cesium hydroxide Catalysts: Palladate(1-), [2′-(amino-κN)[1,1′-biphenyl]-2-yl-κC]chloro[2′-(dicyclohexylphos… Solvents: 1-Methoxy-2-propanol ,  Water ;  15 h, 80 °C
Reference
Palladium-Catalyzed Hydroxycarbonylation of (Hetero)aryl Halides for DNA-Encoded Chemical Library Synthesis
Li, Jian-Yuan; et al, Bioconjugate Chemistry, 2019, 30(8), 2209-2215

Production Method 5

Reaction Conditions
1.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Reference
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Production Method 6

Reaction Conditions
1.1 Reagents: Hydrochloric acid
2.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Reference
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Production Method 7

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ;  24 h, 50 °C; 13 h, rt
1.2 Reagents: Sulfuric acid ;  acidified, rt
Reference
Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents
Gamal El-Din, Mahmoud M.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 111-122

Production Method 8

Reaction Conditions
1.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
Reference
Antiproliferative Diarylpyrazole Derivatives as Dual Inhibitors of the ERK Pathway and COX-2
El-Gamal, Mohammed I.; et al, Chemical Biology & Drug Design, 2013, 82(3), 336-347

Production Method 9

Reaction Conditions
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ,  Hexane
1.2 Solvents: Water
Reference
Reactions of regioselective metalation of unprotected alkoxybenzoic acids. Scopes, limitations and mechanism
Nguyen, Thi Huu, 2006, , ,

Production Method 10

Reaction Conditions
1.1 Reagents: Butyllithium ,  Potassium tert-butoxide Solvents: Tetrahydrofuran ;  -78 °C; 2 h, -78 °C → -50 °C
1.2 Reagents: Hexachloroethane ;  30 min, -50 °C; -50 °C → rt
1.3 Reagents: Water
Reference
First General, Direct, and Regioselective Synthesis of Substituted Methoxybenzoic Acids by Ortho Metalation
Nguyen, Thi-Huu; et al, Journal of Organic Chemistry, 2007, 72(9), 3419-3429

Production Method 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Tetrabutylammonium hydroxide Solvents: Dichloromethane ,  Water ;  5 h, rt
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Water ;  20 h, reflux
2.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 2
Reference
Synthesis of 2-(4-chlorophenyl)-2-(4-chloro-3-thiophenol)-1,1-dichloroethene (3-SH-DDE) via Newman-Kwart rearrangement - A precursor for synthesis of radiolabeled and unlabeled alkylsulfonyl-DDEs
Cantillana, T.; et al, Chemosphere, 2009, 76(6), 805-810

Production Method 12

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
Reference
Design and synthesis of a new series of highly potent RAF kinase-inhibiting triarylpyrazole derivatives possessing antiproliferative activity against melanoma cells
Khan, Mohammad Ashrafuddin; et al, Future Medicinal Chemistry, 2016, 8(18), 2197-2211

Production Method 13

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  3 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ;  24 h, 50 °C; 13 h, rt
2.2 Reagents: Sulfuric acid ;  acidified, rt
Reference
Design, synthesis, and in vitro antiproliferative and kinase inhibitory effects of pyrimidinylpyrazole derivatives terminating with arylsulfonamido or cyclic sulfamide substituents
Gamal El-Din, Mahmoud M.; et al, Journal of Enzyme Inhibition and Medicinal Chemistry, 2016, 31, 111-122

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  1 h, reflux
2.1 Reagents: Permanganic acid (HMnO4), potassium salt (1:1) Solvents: Pyridine ,  Water ;  24 h, 50 °C; 13 h, rt
Reference
Antiproliferative Diarylpyrazole Derivatives as Dual Inhibitors of the ERK Pathway and COX-2
El-Gamal, Mohammed I.; et al, Chemical Biology & Drug Design, 2013, 82(3), 336-347

Production Method 15

Reaction Conditions
1.1 -
2.1 Reagents: Hydrochloric acid
3.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Reference
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

Production Method 16

Reaction Conditions
1.1 Reagents: Zinc chloride
2.1 -
3.1 Reagents: Hydrochloric acid
4.1 Reagents: Sodium hypochlorite Catalysts: Potassium carbonate
Reference
Benzo[b]thiophene derivatives. XXVI. 5-methoxy-6-chloro-3-β-acetamidoethylbenzo[b]thiophene, a blocked analog of melatonin
Campaigne, E.; et al, Journal of Heterocyclic Chemistry, 1983, 20(1), 55-9

4-Chloro-3-methoxybenzoic acid Raw materials

4-Chloro-3-methoxybenzoic acid Preparation Products

4-Chloro-3-methoxybenzoic acid Suppliers

Amadis Chemical Company Limited
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(CAS:85740-98-3)4-Chloro-3-methoxybenzoic acid
Order Number:A10250
Stock Status:in Stock
Quantity:25g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 15:31
Price ($):164.0
Email:sales@amadischem.com

Additional information on 4-Chloro-3-methoxybenzoic acid

Introduction to 4-Chloro-3-methoxybenzoic acid (CAS No. 85740-98-3)

4-Chloro-3-methoxybenzoic acid, identified by its Chemical Abstracts Service (CAS) number 85740-98-3, is a significant compound in the field of pharmaceutical chemistry and organic synthesis. This benzoic acid derivative features both a chloro and a methoxy substituent on its aromatic ring, which makes it a versatile intermediate in the synthesis of various bioactive molecules. The presence of these functional groups imparts unique reactivity, enabling its use in the development of pharmaceuticals, agrochemicals, and specialty chemicals.

The structural configuration of 4-Chloro-3-methoxybenzoic acid contributes to its broad applicability in medicinal chemistry. The chloro group at the para position relative to the methoxy group enhances electrophilic aromatic substitution reactions, making it a valuable precursor for further functionalization. This property is particularly useful in constructing more complex scaffolds for drug discovery. Researchers have leveraged this compound to develop novel inhibitors targeting various biological pathways, including those involved in inflammation, cancer, and metabolic disorders.

In recent years, 4-Chloro-3-methoxybenzoic acid has garnered attention for its role in synthesizing small-molecule drugs with enhanced pharmacological properties. For instance, studies have demonstrated its utility in creating potent antioxidants and anti-inflammatory agents. The benzoic acid moiety itself is well-known for its antimicrobial and anti-inflammatory effects, which can be further modulated by the substituents on the aromatic ring. This has led to investigations into its derivatives as potential therapeutic candidates.

One of the most compelling aspects of 4-Chloro-3-methoxybenzoic acid is its role as a building block in heterocyclic chemistry. Heterocyclic compounds are prevalent in modern pharmaceuticals due to their favorable pharmacokinetic profiles and biological activity. By incorporating 4-Chloro-3-methoxybenzoic acid into the synthesis of pyridine, quinoline, and other heterocyclic systems, chemists can generate novel molecules with tailored properties. Recent advances in this area have shown promising results in developing kinase inhibitors and other targeted therapies.

The synthetic pathways involving 4-Chloro-3-methoxybenzoic acid are diverse and well-documented. One common approach involves the chlorination of 3-methoxybenzoic acid using reagents such as phosphorus oxychloride (POCl₃). Alternatively, methylation of 4-chlorobenzoic acid can be employed to introduce the methoxy group. These reactions are typically performed under controlled conditions to ensure high yields and purity. The efficiency of these synthetic routes has made 4-Chloro-3-methoxybenzoic acid a preferred starting material for many industrial applications.

From a computational chemistry perspective, 4-Chloro-3-methoxybenzoic acid has been extensively studied to understand its electronic structure and reactivity. Density functional theory (DFT) calculations have provided insights into how the chloro and methoxy groups influence the molecule's interactions with biological targets. These studies have informed the design of more effective derivatives by predicting binding affinities and metabolic stability.

The pharmaceutical industry has also explored 4-Chloro-3-methoxybenzoic acid as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs). By modifying its structure through further functionalization, researchers have synthesized compounds with improved efficacy and reduced side effects compared to traditional NSAIDs like aspirin and ibuprofen. This underscores the importance of 4-Chloro-3-methoxybenzoic acid in drug development pipelines.

In addition to its pharmaceutical applications, 4-Chloro-3-methoxybenzoic acid finds utility in agrochemical research. Its derivatives have been investigated as potential herbicides and fungicides due to their ability to disrupt essential biological processes in plants and fungi. The versatility of this compound allows chemists to fine-tune its properties for specific applications in crop protection.

The environmental impact of using 4-Chloro-3-methoxybenzoic acid as an intermediate has also been assessed. While it is not classified as a hazardous substance, proper handling and disposal protocols must be followed to minimize environmental risks. Efforts are ongoing to develop greener synthetic methods that reduce waste and energy consumption without compromising yield or purity.

Future research directions for 4-Chloro-3-methoxybenzoic acid include exploring its potential in photodynamic therapy (PDT) and other innovative therapeutic modalities. The compound's ability to undergo photochemical reactions makes it an attractive candidate for developing photosensitizers that can target diseased cells selectively. Such applications could revolutionize treatments for conditions like cancer by leveraging light-based therapies.

In conclusion, 4-Chloro-3-methoxybenzoic acid (CAS No. 85740-98-3) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and materials science. Its unique structural features enable diverse synthetic possibilities, making it an indispensable tool for chemists and researchers worldwide. As advancements continue to emerge from interdisciplinary studies involving organic synthesis, medicinal chemistry, and computational biology, the role of this compound is expected to expand even further.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:85740-98-3)4-Chloro-3-methoxybenzoic acid
A10250
Purity:99%
Quantity:25g
Price ($):164.0
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